molecular formula C15H24O3 B134248 O-tert-Butyl-carbonyl-4-hydroxy Myrtenol CAS No. 374559-42-9

O-tert-Butyl-carbonyl-4-hydroxy Myrtenol

Cat. No.: B134248
CAS No.: 374559-42-9
M. Wt: 252.35 g/mol
InChI Key: GBMWZXYSDJCJFG-WIKAKEFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of O-tert-Butyl-carbonyl-4-hydroxy Myrtenol involves several steps. One common synthetic route includes the esterification of myrtenol with tert-butyl-carbonyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond. The reaction is carried out at room temperature and monitored using thin-layer chromatography to ensure completion.

the principles of esterification and the use of protective groups are fundamental to its synthesis.

Mechanism of Action

The mechanism of action of O-tert-Butyl-carbonyl-4-hydroxy Myrtenol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxy group and the ester moiety may play crucial roles in its biological activity by interacting with enzymes and receptors .

Properties

IUPAC Name

[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h6,10-12,16H,7-8H2,1-5H3/t10-,11+,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMWZXYSDJCJFG-WIKAKEFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(=CC2O)COC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2C[C@H]1C(=CC2O)COC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461321
Record name O-tert-Butyl-carbonyl-4-hydroxy Myrtenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374559-42-9
Record name O-tert-Butyl-carbonyl-4-hydroxy Myrtenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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